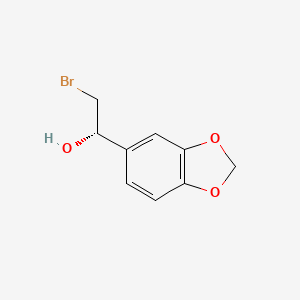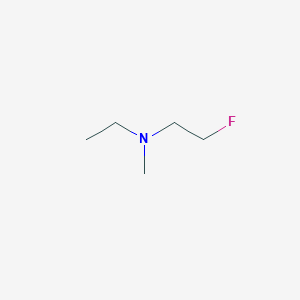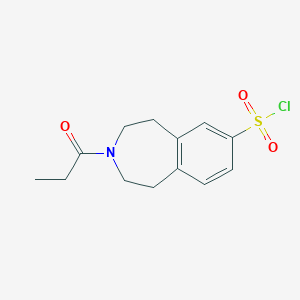
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is an organic compound with a unique structure that includes a benzodioxole ring and a brominated ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a corresponding ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-oxoethan-1-ol.
Reduction: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of brominated ethan-1-ol derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of drugs with therapeutic properties. Its structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
(1S)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol |
InChI |
InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
Clave InChI |
FHFTXZYDHDDIBD-SSDOTTSWSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)[C@@H](CBr)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)

![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)



![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)






![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
